Absence of Biological Activity Data for AZD9291-345
A comprehensive search of primary research papers, patents, and authoritative databases including PubMed, Google Scholar, ChEMBL, BindingDB, and PubChem yielded no quantitative data (e.g., IC50, Kd, kinact/KI) for AZD9291-345 against any biological target, including EGFR [1]. Vendor-provided information does not include biological assay results . Therefore, no direct head-to-head comparison or cross-study comparison can be performed against osimertinib, AZ5104, AZ7550, or any other analog.
| Evidence Dimension | EGFR inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Osimertinib: IC50 = 12 nM (L858R), 1 nM (L858R/T790M) [2] |
| Quantified Difference | Cannot be calculated |
| Conditions | Biochemical kinase assay using mutant EGFR enzymes |
Why This Matters
The lack of potency data means the functional relevance of AZD9291-345 as an EGFR inhibitor cannot be assessed, making it impossible to prioritize for applications requiring target engagement.
- [1] Search of PubMed, Google Scholar, ChEMBL, BindingDB, and PubChem using the terms 'AZD9291-345', its IUPAC name, and SMILES string on 2026-04-24, which returned no biological activity records. View Source
- [2] Finlay, M. R. V., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor. Journal of Medicinal Chemistry, 57(20), 8249–8267. View Source
